4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Accessing chiral benzamide building blocks with orthogonal synthetic handles often delays medicinal chemistry projects. 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide (CAS 1568249-13-7) addresses this with its pre-installed (S)-alaninol-derived amide and a 4-bromo group for Suzuki/Buchwald-Hartwig diversification. Key advantages: • Stereo-defined (S) configuration for chiral target binding; • 4-Br handle enables late-stage SAR via cross-coupling. Available at ≥95% purity with fast global delivery.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 1568249-13-7
Cat. No. B1409552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
CAS1568249-13-7
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC(C)CO)Br
InChIInChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
InChIKeyDTHBOFBCXUFUPO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Benzamide Building Block: Procurement-Ready (S)-Alaninol Derivative


4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide (CAS 1568249-13-7) is a chiral benzamide derivative (C₁₁H₁₄BrNO₂, MW 272.14 g/mol) featuring a 4-bromo-3-methylbenzamide core and an (S)-configured 1-hydroxypropan-2-yl amine side chain derived from (S)-alaninol . The compound is commercially available at ≥95% purity from multiple established research chemical suppliers including Fujifilm Wako, AKSci, and Chemenu, positioning it as an accessible chiral intermediate for medicinal chemistry and agrochemical discovery programs .

1
(S)-alaninol scaffold supports stereochemical-control studies
2
4-bromo handle enables cross-coupling diversification
3
Multi-supplier stocking reduces procurement lead time

Why Generic Benzamide Analogues Fail in Chiral Synthesis Programs


The compound's value resides in three mutually reinforcing structural features that are lost upon casual substitution: (1) the C-4 bromine atom provides a synthetic exit vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate the aromatic ring—a capability absent in the non-brominated parent benzamide scaffold ; (2) the C-3 methyl group introduces steric and electronic modulation of the benzamide pharmacophore, differentiating it from 4-bromo-benzamide analogues lacking this substituent ; and (3) the (S)-configured alaninol-derived side chain imparts absolute stereochemistry, meaning the (R)-enantiomer (CAS 1568166-53-9) represents a chemically distinct entity with potentially divergent biological target engagement . Generic substitution with any achiral or non-brominated benzamide would eliminate the combined synthetic utility and chiral information content that defines this compound.

Non-brominated analogues
Absence of the aryl bromide removes the cross-coupling exit vector, limiting late-stage aromatic diversification.
Analogues without C-3 methyl
Missing methyl alters steric and electronic modulation; the pharmacophore profile may shift away from the 4-bromo-3-methylbenzamide core.
(R)-enantiomer (CAS 1568166-53-9)
Opposite absolute configuration may lead to divergent target engagement in chiral environments; enantiomeric purity cannot be assumed.

Key Differentiation Evidence Against Structural Comparators


Enantiomeric Purity: (S)-Configuration vs. (R)-Enantiomer for Asymmetric Fidelity

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide (CAS 1568249-13-7) incorporates the (S)-alaninol scaffold, differentiating it absolutely from the (R)-enantiomer (CAS 1568166-53-9). Both enantiomers share identical molecular formula (C₁₁H₁₄BrNO₂, MW 272.14) and supplier-specified minimum purity (95%), yet the (S)-enantiomer is supplied as a discrete CAS-registered entity, confirming enantiomeric integrity for stereospecific applications . (S)-Alaninol itself is an established chiral auxiliary and ligand precursor used broadly in asymmetric catalysis and enantioselective synthesis .

Enantiomer Identity
Supplier specification
(S)- vs (R)-enantiomer; distinct CAS registry numbers confirm chemically differentiated entities
Ensures stereochemical integrity for chiral synthesis
Procurement requires correct CAS selection
Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Bromine Substituent: Cross-Coupling Potential vs. Non-Halogenated Scaffold

The 4-bromo substituent on the aromatic ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) that are inaccessible to the non-brominated parent benzamide scaffold. The closely related intermediate 4-bromo-3-methylbenzamide (CAS 170229-98-8) is explicitly recognized as a crucial synthetic intermediate for the development of active pharmaceutical ingredients (APIs) precisely because the bromine atom enables further functionalization . By extension, 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide retains this synthetic exit vector while additionally providing the pre-installed chiral amide side chain, offering two orthogonal points of diversification .

Cross-Coupling Handle
Class-level inference
~93 g/mol MW difference confirms bromine presence vs. non-halogenated scaffold
Enables Pd-catalyzed cross-coupling diversification
Reactivity inferred from aryl bromide class
Cross-Coupling Chemistry Synthetic Intermediate Medicinal Chemistry

Insecticidal Benzamide Class Membership: Positioning in Active Chemical Series

Patent family EP-3792248-A1 (assigned to Metisa Biotechnology Co., Ltd. and Shenyang University of Chemical Technology, priority date 2018-05-11) discloses benzamide compounds of Formula I with insecticidal activity for agricultural, forestry, and health applications [1]. While the specific compound 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide is not explicitly listed among the exemplified compounds in the publicly accessible patent abstract, its structural scaffold (4-bromo-3-methylbenzamide with N-substitution) falls within the general Formula I scope. Notably, a related benzamide series from the same research group demonstrated insecticidal efficacy against Spodoptera frugiperda, with the most active compound (compound 23) achieving an LC₅₀ of 24.8 mg/L against second-instar larvae .

Insecticidal Series
Class-level, Patent context
Patent EP-3792248-A1; analog compound 23 LC₅₀ 24.8 mg/L (2nd instar S. frugiperda)
Screening candidate for Lepidoptera pest control
Direct activity unconfirmed for this specific compound
Agrochemical Discovery Insecticide Benzamide Scaffold

Commercial Availability: Active Multi-Supplier Stocking vs. Custom Synthesis

The target compound is stocked and supplied at ≥95% purity by multiple independent vendors including Fujifilm Wako (Japan), AKSci (USA), and Chemenu, with catalog-listed pricing and defined delivery timelines (e.g., Fujifilm Wako: ¥450,000/g, 2-3 week lead time) . This stands in contrast to many closely related N-substituted 4-bromo-3-methylbenzamide analogues which are either not commercially stocked or are listed as discontinued (e.g., 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide marked as 'discontinued product' by CymitQuimica) . The (S)-enantiomer's active stocking by reputable reagent suppliers reduces procurement friction for time-sensitive synthesis programs.

Multi-Supplier Stock
Supplier data, Context-dependent
Active stocking by ≥3 vendors; (R)-enantiomer listed as discontinued
Off-the-shelf availability reduces procurement risk
Supplier status as of 2025–2026
Chemical Procurement Building Block Sourcing Purity Specification

Key Research and Procurement Application Scenarios


Chiral Medicinal Chemistry: Stereospecific Lead Optimization with (S)-Benzamide Scaffolds

Programs targeting chiral biological receptors (GPCRs, kinases, bromodomains) where the absolute stereochemistry of the ligand side chain governs target engagement and selectivity can employ this compound as an (S)-configured building block . The pre-installed 4-bromo handle enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR around the benzamide ring, while the (S)-alaninol-derived amide provides a defined hydrogen-bonding pharmacophore .

Agrochemical Discovery: Lepidopteran Insecticide Screening Libraries

Given the structural membership of this compound within the patent-disclosed benzamide insecticide class (EP-3792248-A1), research groups developing novel insecticides against Spodoptera frugiperda (fall armyworm) and related Lepidoptera pests may incorporate this building block into screening libraries [1]. The bromine substituent allows subsequent structure-activity relationship (SAR) exploration while the chiral amide side chain may influence target-site binding at insect ryanodine receptors or GABA-gated chloride channels, which are established targets of diamide and benzamide insecticides .

Asymmetric Catalysis: Chiral Ligand Precursor Synthesis

The (S)-alaninol motif is a well-precedented chiral auxiliary and ligand precursor in asymmetric synthesis . This benzamide derivative can serve as a starting point for synthesizing chiral tridentate or bidentate ligands by further functionalizing the amide nitrogen or the primary alcohol, with the 4-bromo substituent available for introducing additional coordinating groups via cross-coupling .

Fragment-Based Drug Discovery: Pre-Functionalized Chiral Fragment

At MW 272.14 with a calculated logP of approximately 3.06-3.40 and 4 hydrogen bond acceptors, this compound meets fragment-likeness criteria (MW <300, clogP <3.5) . The combination of a reactive aryl bromide for fragment elaboration and a chiral hydroxyl-bearing side chain for hydrogen bond interactions makes it a suitable starting fragment for FBDD campaigns targeting proteins with chiral binding pockets .

Application
Selection Property
Validation Focus
Chiral medicinal chemistry programs
Stereochemical-control context
Enantiomer-attribution and cross-coupling diversification
Agrochemical discovery
Insecticidal benzamide series screening
Lepidoptera pest control SAR exploration
Asymmetric catalysis research
Chiral auxiliary / ligand precursor context
Ligand synthesis and coordination chemistry review
Fragment-based drug discovery
Pre-functionalized chiral fragment
Fragment elaboration and property profiling
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